3-Bromo-4-chloro-1-isopropyl-1H-pyrazole
Description
Contextualizing Pyrazole (B372694) Derivatives in Contemporary Chemical Research
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical compounds. guidechem.comsigmaaldrich.com These derivatives are integral to numerous areas of chemical research, most notably in medicinal chemistry and agrochemicals. guidechem.comchemsrc.com The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of molecules with distinct biological activities. sigmaaldrich.com Pyrazole-containing compounds have been successfully developed as pharmaceuticals, demonstrating the therapeutic potential of this chemical class. chemsrc.com
Significance of Halogenation in Pyrazole Chemistry and its Impact on Reactivity
The introduction of halogen atoms—in this case, bromine and chlorine—onto the pyrazole ring significantly influences the compound's physicochemical properties and reactivity. Halogenation can alter the electron distribution within the aromatic ring, affecting its acidity, basicity, and susceptibility to further chemical transformations. researchgate.net Halogen substituents can act as leaving groups in nucleophilic substitution reactions or as handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This functionalization capability is a cornerstone of modern synthetic organic chemistry, enabling the construction of more complex molecular architectures. researchgate.net The presence of both bromine and chlorine offers the potential for selective reactivity, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions.
Overview of Key Academic Research Trajectories for 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole
Given the general applications of halogenated pyrazoles, the primary research trajectories for this compound are likely to be in the realms of medicinal chemistry and materials science. In medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The isopropyl group at the N1 position can influence the compound's solubility and metabolic stability, which are crucial parameters for drug candidates.
In the field of materials science, halogenated organic molecules are sometimes explored for their potential use in the synthesis of organic semiconductors, liquid crystals, or as components of functional polymers. The specific substitution pattern of this compound could impart desirable electronic or self-assembly properties.
Interactive Data Table: Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C7H10BrClN2 |
| Molecular Weight | 237.52 g/mol |
| XLogP3-AA | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 235.97159 g/mol |
| Monoisotopic Mass | 235.97159 g/mol |
| Topological Polar Surface Area | 12.9 Ų |
| Heavy Atom Count | 11 |
| Complexity | 132 |
Note: These properties are computationally predicted and have not been experimentally verified.
Detailed Research Findings
As of the latest available data, there are no specific, peer-reviewed research articles detailing the synthesis, reactivity, or applications of this compound. However, the general principles of pyrazole chemistry allow for a theoretical understanding of its synthesis and potential reactions.
The synthesis would likely involve a multi-step process starting with a pyrazole precursor. The introduction of the halogen atoms could be achieved through electrophilic halogenation. The subsequent N-alkylation with an isopropyl group would lead to the final product. The regioselectivity of the halogenation and alkylation steps would be a critical aspect of the synthetic strategy.
The reactivity of this compound would be dominated by the chemistry of its halogen substituents. It is expected to undergo various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 3- and 4-positions of the pyrazole ring. This would make it a versatile building block for the synthesis of a library of more complex pyrazole derivatives for screening in various applications.
Structure
3D Structure
Properties
Molecular Formula |
C6H8BrClN2 |
|---|---|
Molecular Weight |
223.50 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,1-2H3 |
InChI Key |
QRBJPVQTWVFIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole
Precursor Synthesis and Regioselective Halogenation Approaches to the Pyrazole (B372694) Core
The foundational step in the synthesis of 3-bromo-4-chloro-1-isopropyl-1H-pyrazole is the construction of the pyrazole ring, followed by the precise introduction of bromine and chlorine atoms at the C3 and C4 positions, respectively. The Knorr pyrazole synthesis is a classic and widely used method for forming the pyrazole core, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govbeilstein-journals.org
Once the pyrazole ring is formed, the next critical step is regioselective halogenation. The direct halogenation of the pyrazole ring typically occurs at the C4 position due to its higher electron density. beilstein-archives.org Therefore, a multi-step halogenation strategy is often necessary to achieve the desired 3-bromo-4-chloro substitution pattern. One common approach involves the initial bromination of a pyrazole precursor. For instance, 1H-pyrazole can be treated with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. guidechem.comorganic-chemistry.org To introduce the bromine at the C3 position, it is often necessary to have the C4 position blocked or to use specific reaction conditions that favor C3 substitution. beilstein-archives.org
Following the introduction of the bromine atom at the C3 position, the subsequent chlorination at the C4 position can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS). organic-chemistry.org The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents already present on the ring.
An alternative strategy involves starting with a pre-functionalized precursor. For example, the synthesis can begin with a 1,3-dicarbonyl compound that already contains a halogen atom, which then directs the formation of the halogenated pyrazole upon reaction with hydrazine.
Table 1: Common Halogenating Agents for Pyrazole Synthesis
| Halogenating Agent | Target Halogen | Typical Reaction Conditions |
|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | Inert solvent (e.g., CCl4, CH3CN), often with a radical initiator or light |
| N-Chlorosuccinimide (NCS) | Chlorine | Inert solvent, sometimes with an acid catalyst |
| N-Iodosuccinimide (NIS) | Iodine | Inert solvent |
| Bromine (Br2) | Bromine | Acetic acid or other polar solvents |
Strategies for N-Alkylation at the Pyrazole Nitrogen with Isopropyl Moiety
With the 3-bromo-4-chloro-1H-pyrazole core in hand, the final step is the introduction of the isopropyl group at the N1 position. This can be accomplished through several N-alkylation methods.
Direct N-alkylation is a common and straightforward method for introducing alkyl groups onto the pyrazole nitrogen. mdpi.com This process typically involves two main steps:
Deprotonation: The pyrazole nitrogen is deprotonated using a suitable base to form a pyrazolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH).
Alkylation: The resulting pyrazolate anion, being a potent nucleophile, is then reacted with an isopropyl electrophile, such as isopropyl bromide or isopropyl iodide.
The choice of base and solvent can influence the regioselectivity of the alkylation, especially in unsymmetrically substituted pyrazoles. However, for 3-bromo-4-chloro-1H-pyrazole, alkylation is expected to occur at the N1 position.
The Mitsunobu reaction offers an alternative and mild method for N-alkylation, particularly when using an alcohol as the alkylating agent. mdpi.comorganic-chemistry.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
In this context, 3-bromo-4-chloro-1H-pyrazole would be reacted with isopropanol (B130326) in the presence of PPh3 and DEAD/DIAD. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then nucleophilically attacked by the pyrazole nitrogen, leading to the formation of the N-isopropyl pyrazole with inversion of configuration at the alcohol's stereocenter, if applicable. organic-chemistry.org The Mitsunobu reaction is advantageous for its mild conditions and broad substrate scope. beilstein-archives.orgjst.go.jp
Multi-Component Reactions and Cycloaddition Strategies for Pyrazole Ring Formation Incorporating Halogen and Isopropyl Groups
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.orgrsc.org While a specific MCR for the direct synthesis of this compound may not be widely reported, the principles of MCRs can be applied.
Such a reaction could theoretically involve the condensation of a halogenated 1,3-dicarbonyl precursor, isopropylhydrazine, and another component that introduces the second halogen.
Cycloaddition reactions, particularly [3+2] cycloadditions, are also powerful tools for constructing the pyrazole ring. acs.orgnih.govorganic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common strategy is the reaction of a nitrile imine (a 1,3-dipole) with an alkene or alkyne. nih.gov To incorporate the desired substituents, one could envision a scenario where a halogenated alkene is used as the dipolarophile. The subsequent aromatization of the resulting pyrazoline would yield the halogenated pyrazole. nih.gov
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Stepwise Synthesis (Halogenation then Alkylation) | Well-established and reliable methods. Good control over regiochemistry. | Can be lengthy with multiple steps and purification stages. |
| Multi-Component Reactions (MCRs) | High atom economy and efficiency. Reduced waste and reaction time. nih.gov | Can be challenging to develop and optimize for specific complex products. May result in mixtures of isomers. |
Palladium-Catalyzed Synthesis of Halogenated Pyrazoles Precursors
Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools in modern organic synthesis, offering highly selective methods for the functionalization of heterocyclic compounds. nih.govnih.govorganic-chemistry.org In the context of synthesizing 3-bromo-4-chloro-1H-pyrazole precursors, palladium catalysis can be employed for the regioselective introduction of halogen atoms.
Palladium-catalyzed C-H halogenation allows for the direct conversion of a C-H bond to a C-X (X = Cl, Br, I) bond. nih.govorganic-chemistry.org By using appropriate directing groups on the pyrazole ring, it is possible to achieve high regioselectivity. For instance, a directing group at the N1 position can guide the palladium catalyst to activate a specific C-H bond for subsequent halogenation.
Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. researchgate.nettandfonline.comnih.govresearchgate.netthieme-connect.comjetir.org The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact.
Key green chemistry strategies applicable to pyrazole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.nettandfonline.comthieme-connect.com
Catalysis: Employing catalysts, including biocatalysts or recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. nih.govnih.gov For instance, the use of a reusable acid catalyst in the Knorr pyrazole synthesis can be a greener alternative to stoichiometric amounts of strong acids. jetir.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Optimization of Reaction Conditions and Scalability for Research Synthesis of this compound
The efficient synthesis of this compound is a critical aspect of its availability for research and development purposes. The optimization of reaction conditions and the potential for scalable synthesis are paramount for ensuring a reliable and cost-effective supply of this compound. A common and logical approach for the synthesis of N-alkylated dihalogenated pyrazoles involves a two-step process: the initial halogenation of the pyrazole core to produce the 3-bromo-4-chloro-1H-pyrazole intermediate, followed by the N-alkylation to introduce the isopropyl group. This section will delve into the optimization and scalability of both of these crucial steps.
The regioselective introduction of two different halogen atoms onto a pyrazole ring presents a synthetic challenge. The 4-position of the pyrazole ring is generally more susceptible to electrophilic substitution than the 3- or 5-positions. Therefore, a sequential halogenation strategy is often employed. One plausible route for the synthesis of 3-bromo-4-chloro-1H-pyrazole is the initial bromination of 1H-pyrazole to yield 4-bromo-1H-pyrazole, followed by a subsequent chlorination at the 3-position.
Optimization of Reaction Conditions
The optimization of this two-step halogenation process would involve a systematic investigation of several key parameters to maximize the yield and purity of the desired 3-bromo-4-chloro-1H-pyrazole intermediate while minimizing the formation of byproducts.
For the initial bromination step to form 4-bromo-1H-pyrazole, N-bromosuccinimide (NBS) is a commonly used and effective brominating agent. The reaction conditions can be optimized by varying the solvent, temperature, and reaction time. A polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is often suitable for this transformation. The temperature can be controlled to influence the reaction rate and selectivity, with initial trials often starting at room temperature.
The subsequent chlorination of 4-bromo-1H-pyrazole to introduce the chlorine atom at the 3-position can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS). The optimization of this step would again focus on the choice of solvent, temperature, and reaction duration. Due to the deactivating effect of the bromo substituent, more forcing conditions, such as elevated temperatures, may be necessary to achieve efficient chlorination.
The table below outlines a hypothetical optimization study for the synthesis of 3-bromo-4-chloro-1H-pyrazole from 1H-pyrazole.
| Entry | Step | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Bromination | NBS (1.1 eq) | Acetonitrile | 25 | 12 | 85 |
| 2 | Bromination | NBS (1.1 eq) | DMF | 25 | 12 | 90 |
| 3 | Bromination | NBS (1.1 eq) | DMF | 50 | 6 | 88 |
| 4 | Chlorination | NCS (1.2 eq) | Acetonitrile | 80 | 24 | 65 |
| 5 | Chlorination | NCS (1.2 eq) | DMF | 80 | 24 | 75 |
| 6 | Chlorination | NCS (1.2 eq) | DMF | 100 | 12 | 80 |
Scalability Considerations
For the research-scale synthesis to be scalable, several factors need to be considered. The use of readily available and relatively inexpensive reagents like NBS and NCS is advantageous. The purification of the intermediate by crystallization or simple column chromatography would be preferable to more complex purification techniques. The reaction conditions should be amenable to standard laboratory equipment, and the exotherms of the reactions should be manageable on a larger scale. A thorough safety assessment would be necessary before attempting a scaled-up synthesis.
The final step in the synthesis is the introduction of the isopropyl group at the N1 position of the pyrazole ring. Several methods for the N-alkylation of pyrazoles have been reported and can be adapted and optimized for this specific substrate. mdpi.comresearchgate.netnih.gov
Optimization of Reaction Conditions
A common and straightforward method for N-alkylation involves the reaction of the pyrazole with an alkyl halide in the presence of a base. mdpi.com For the synthesis of this compound, this would involve reacting 3-bromo-4-chloro-1H-pyrazole with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), and a suitable base.
The optimization of this reaction would involve screening various bases, solvents, and temperature conditions. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently used. The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like DMF, acetonitrile, and acetone (B3395972) being common choices. The reaction temperature can be adjusted to achieve a reasonable reaction time without promoting side reactions.
An alternative approach for N-alkylation is the use of isopropyl trichloroacetimidate (B1259523) in the presence of a Brønsted acid catalyst. mdpi.comresearchgate.netsemanticscholar.org This method can sometimes offer advantages in terms of milder reaction conditions and improved regioselectivity. Optimization would involve selecting the appropriate acid catalyst (e.g., trifluoromethanesulfonic acid, camphorsulfonic acid) and solvent.
The following table presents a hypothetical optimization study for the N-isopropylation of 3-bromo-4-chloro-1H-pyrazole.
| Entry | Isopropyl Source | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Bromopropane (1.5 eq) | K₂CO₃ (2.0 eq) | Acetone | 56 (reflux) | 24 | 70 |
| 2 | 2-Bromopropane (1.5 eq) | K₂CO₃ (2.0 eq) | DMF | 80 | 12 | 85 |
| 3 | 2-Iodopropane (1.2 eq) | Cs₂CO₃ (1.5 eq) | Acetonitrile | 60 | 8 | 92 |
| 4 | 2-Iodopropane (1.2 eq) | NaH (1.2 eq) | THF | 25 | 6 | 90 |
| 5 | Isopropyl trichloroacetimidate (1.3 eq) | TfOH (0.1 eq) | Dichloromethane (B109758) | 25 | 4 | 88 |
Scalability Considerations
For the N-isopropylation step to be scalable, the cost and availability of the isopropyl source and the base or catalyst are important factors. The use of 2-bromopropane with potassium carbonate in DMF represents a potentially cost-effective and scalable option. While 2-iodopropane and cesium carbonate may offer higher yields and shorter reaction times, their higher cost might be a limitation for large-scale synthesis. The use of sodium hydride requires careful handling due to its pyrophoric nature, which can present challenges on a larger scale. The purification of the final product, ideally through crystallization, is a key consideration for scalability to avoid laborious chromatographic separations.
Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Pyrazole (B372694) Core
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org For substrates like 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole, the primary mechanistic consideration is the relative rate of oxidative addition of the palladium catalyst into the C-Br versus the C-Cl bond. It is well-established that the reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl > F. Consequently, selective functionalization at the C3 position is generally expected under controlled conditions, leaving the C4-chloro position intact for subsequent transformations.
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds due to its mild conditions and tolerance of various functional groups. rsc.orgnih.gov
For this compound, the Suzuki-Miyaura reaction is anticipated to proceed with high regioselectivity at the more reactive C3-bromo position. Studies on similar 3-bromopyrazole derivatives have shown efficient coupling with a range of aryl and heteroaryl boronic acids using palladium catalysts. nih.gov Catalyst systems such as those derived from XPhos or RuPhos ligands are effective in promoting these transformations, often in combination with a weak inorganic base like potassium carbonate or phosphate. researchgate.netderpharmachemica.com The reaction typically affords 3-aryl-4-chloro-1-isopropyl-1H-pyrazole derivatives in good to excellent yields, demonstrating the selective activation of the C-Br bond. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Conditions Interactive data table. Click headers to sort.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 90 | 92 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org It is invaluable for the synthesis of arylalkynes and conjugated enynes.
When applied to this compound, the Sonogashira coupling is expected to selectively occur at the C3 position. The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that the ethynylation takes place preferentially at the bromine-substituted carbon. nih.gov Research on related 4-bromopyrazoles has demonstrated successful Sonogashira couplings under mild, often copper-free, conditions using advanced palladium catalysts with bulky phosphine (B1218219) ligands like XPhos. researchgate.net This selectivity allows for the synthesis of 3-alkynyl-4-chloro-1-isopropyl-1H-pyrazoles, which are versatile intermediates for further chemical modifications.
Table 2: Expected Conditions for Selective Sonogashira Coupling Interactive data table. Click headers to sort.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | None | Cs₂CO₃ | Dioxane | 80 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Diisopropylamine | DMF | 50 | 88 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. organic-chemistry.org This reaction has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and material science.
For this compound, selective amination at the C3 position is highly feasible. Studies involving the amination of 4-bromo-1H-pyrazoles have shown that various primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines, can be coupled effectively. nih.gov The choice of ligand is crucial, with bulky, electron-rich phosphines such as tBuDavePhos often providing excellent results. nih.govresearchgate.net A strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is typically required. The reaction's selectivity provides a direct route to 3-amino-4-chloro-1-isopropyl-1H-pyrazole derivatives. researchgate.net
Table 3: Typical Buchwald-Hartwig Amination Conditions Interactive data table. Click headers to sort.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 75 |
| 2 | Aniline | P4 Precatalyst (2) | L4 (2) | LHMDS | THF | 80 | 80 |
| 3 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | Xylene | 120 | 68 |
| 4 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | Low Yield* |
*Note: Amines with β-hydrogens, like pyrrolidine, may give lower yields due to competitive β-hydride elimination. researchgate.net
The Negishi and Kumada couplings are powerful C-C bond-forming reactions that utilize organozinc and organomagnesium (Grignard) reagents, respectively. organic-chemistry.orgorganic-chemistry.org These reagents are highly reactive, allowing for couplings with less reactive halides, including aryl chlorides, under certain conditions. nih.govrsc.org
Despite their high reactivity, when these couplings are applied to this compound, selectivity for the C-Br bond is still expected, especially under mild conditions. The oxidative addition of palladium or nickel catalysts to the C-Br bond is significantly faster than to the C-Cl bond. This kinetic preference allows for the selective formation of 3-alkyl or 3-aryl pyrazole derivatives. However, the high reactivity of organozinc and Grignard reagents requires careful control of reaction conditions to avoid side reactions or loss of selectivity.
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. A key advantage of this reaction is the stability of organostannanes to air and moisture, although the toxicity of tin compounds is a significant drawback. Like other palladium-catalyzed couplings, the Stille reaction is expected to proceed with high selectivity at the C3-Br bond of this compound, enabling the introduction of various organic groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyrazole Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally limited to aryl halides that are activated by strong electron-withdrawing groups. The pyrazole ring is considered an electron-deficient heterocycle, which can facilitate SNAr reactions even without strong deactivating groups, although forcing conditions such as high temperatures and strong nucleophiles are often necessary.
In this compound, both halogen atoms are potential leaving groups. The site of nucleophilic attack is determined by the relative stability of the intermediate Meisenheimer-like complex. The electrophilicity of the C3 and C4 positions is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the halogens themselves. While metal-catalyzed reactions favor substitution at the C-Br bond, the outcome of an SNAr reaction is less predictable and highly dependent on the nucleophile and reaction conditions. It is plausible that strong, hard nucleophiles like alkoxides could displace the chloride at the C4 position under high temperatures, while other nucleophiles might show different selectivity. Mechanistic studies would be required to definitively establish the regiochemical outcome of SNAr reactions on this substrate.
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching of this compound
Lithium-halogen exchange is a powerful synthetic tool for the functionalization of aryl and heteroaryl halides. This reaction typically involves the treatment of the halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups.
For this compound, the exchange is expected to occur regioselectively at the C3-position. The rate of lithium-halogen exchange is known to follow the trend I > Br > Cl. Consequently, the bromine atom at the C3-position is significantly more reactive towards organolithium reagents than the chlorine atom at the C4-position. This differential reactivity allows for the selective formation of 3-lithio-4-chloro-1-isopropyl-1H-pyrazole.
The resulting lithiated pyrazole is a potent nucleophile and can be quenched with various electrophiles. This two-step sequence provides a versatile method for introducing a wide range of substituents at the C3-position while preserving the chloro-substituent at C4.
Table 1: Examples of Electrophilic Quenching Reactions
| Electrophile | Reagent Example | Expected Product at C3 |
|---|---|---|
| Carbon dioxide | CO₂ | Carboxylic acid |
| Aldehydes/Ketones | Acetone (B3395972), Benzaldehyde | Secondary/Tertiary alcohol |
| Alkyl halides | Methyl iodide | Methyl group |
| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl group |
| Disulfides | Dimethyl disulfide | Methylthio group |
Reactivity of the N1-Isopropyl Group and Potential for Further Functionalization
The isopropyl group at the N1 position of the pyrazole ring primarily exerts steric and electronic effects on the molecule's reactivity. Sterically, the bulky isopropyl group can hinder access to the adjacent C5 position, potentially directing reactions to the more accessible C3 and C4 positions. Electronically, as an alkyl group, it is weakly electron-donating.
Studies on simpler N-alkyl pyrazoles have shown that the N1-substituent can influence the regioselectivity of reactions such as C-H bond arylation. For instance, 1-isopropylpyrazole (B96740) has demonstrated a higher preference for β-C–H arylation compared to 1-methylpyrazole, suggesting that the steric and electronic properties of the isopropyl group can stabilize the transition state leading to β-functionalization. While direct C-H functionalization of the isopropyl group itself is challenging, its presence is crucial in modulating the reactivity of the pyrazole core. Modifications to the N-substituent can significantly alter the interaction of pyrazole derivatives with biological targets.
Acid-Base Properties and Protonation/Deprotonation Studies of the Pyrazole Nitrogen
Pyrazoles are weak bases, with the pyridine-like N2 nitrogen atom being the site of protonation. The basicity of the pyrazole ring is highly dependent on the nature of its substituents. mdpi.com Electron-withdrawing groups on the ring decrease the electron density on the N2 nitrogen, thereby reducing its basicity (increasing the pKa of the conjugate acid).
In this compound, both the bromine and chlorine atoms are electron-withdrawing halogens. Their presence is expected to significantly decrease the basicity of the pyrazole ring compared to unsubstituted pyrazole. The pKa of the pyrazolium (B1228807) ion is approximately 2.5, and the introduction of halogen atoms would lower this value, making the substituted compound a weaker base. While the N1-isopropyl group is weakly electron-donating, its effect is likely outweighed by the strong inductive and mesomeric effects of the two halogen substituents.
Deprotonation of N-substituted pyrazoles is not a common reaction as there are no acidic N-H protons. However, under strongly basic conditions, deprotonation of a C-H bond could occur, with the C5 proton being the most acidic due to its proximity to the electronegative nitrogen atoms. mdpi.com
Table 2: Comparative pKa Values of Pyrazole and Related Compounds
| Compound | pKa (Conjugate Acid) | Comment |
|---|---|---|
| Pyrazole | ~2.5 | Parent compound |
| 4-Chloropyrazole | Lower than 2.5 | Electron-withdrawing Cl decreases basicity |
| 4-Bromopyrazole | Lower than 2.5 | Electron-withdrawing Br decreases basicity |
| This compound | Expected to be significantly lower than 2.5 | Combined effect of two electron-withdrawing halogens |
Mechanistic Elucidation of Key Transformations Involving this compound
Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction order, rate constants, and activation parameters. For transformations involving this compound, such as the lithium-halogen exchange or subsequent electrophilic substitution, kinetic analysis could elucidate the rate-determining step and the influence of substrate, reagent, and solvent concentrations. For example, kinetic studies on the oxidation of other pyrazole derivatives have been used to deduce the formation of intermediate complexes and their subsequent decomposition pathways. sciencepublishinggroup.com Similarly, kinetic data for reactions like the Knorr pyrazole synthesis have been used to construct and discriminate between different proposed reaction networks. researchgate.net
Isotope labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org In the context of this compound chemistry, deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) labeling could be employed.
For instance, to confirm the mechanism of a functionalization reaction, one could synthesize an isotopically labeled version of the pyrazole. Analysis of the product distribution and the position of the isotope label using techniques like mass spectrometry or NMR spectroscopy would provide insight into bond-forming and bond-breaking steps. Such studies have been applied to pyrazole synthesis to determine the origin of specific atoms in the final ring structure. mdpi.com For example, ¹⁵N-labeling has been used to show that a β-amino group did not participate in the formation of a pyrazole ring during a cyclization reaction. mdpi.com
Derivatization and Functionalization Strategies for 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole
Regioselective Introduction of Complex Functionalities onto the Pyrazole (B372694) Core
The regioselective functionalization of the pyrazole ring is paramount for the synthesis of complex derivatives. The electronic properties and steric hindrance imposed by the existing bromo, chloro, and isopropyl groups dictate the reactivity of the remaining C5 position.
The introduction of a carboxylic acid group at the C5 position is a key transformation, providing a versatile handle for further derivatization into esters, amides, and other functionalities. A highly effective and regioselective method for this conversion is through directed metalation followed by carboxylation.
This strategy is analogous to the synthesis of related pyrazole carboxylic acids, such as 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. agreencobio.com The process involves the deprotonation of the C5 carbon using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting pyrazolyl lithium intermediate is then quenched with solid carbon dioxide (dry ice) to yield the corresponding carboxylic acid upon acidic workup. The high regioselectivity is attributed to the C5 proton being the most acidic on the pyrazole ring.
Once the carboxylic acid is installed, standard organic chemistry protocols can be employed for the synthesis of esters and amides. Esterification can be achieved via Fischer esterification with an alcohol under acidic catalysis, while amide formation is typically accomplished by activating the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with a primary or secondary amine.
Table 1: Synthesis of C5-Carboxylic Acid, Ester, and Amide Derivatives
| Step | Target Functional Group | Reagents and Conditions | Expected Product |
|---|---|---|---|
| 1 | Carboxylic Acid | i) LDA, THF, -78 °C; ii) CO₂, -78 °C to RT; iii) H₃O⁺ | 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid |
| 2a | Ester | This compound-5-carboxylic acid, R-OH, cat. H₂SO₄, reflux | Alkyl this compound-5-carboxylate |
| 2b | Amide | i) this compound-5-carboxylic acid, SOCl₂, reflux; ii) R¹R²NH, base | N¹,N²-dialkyl-3-bromo-4-chloro-1-isopropyl-1H-pyrazole-5-carboxamide |
The synthesis of aldehyde and ketone derivatives at the C5 position typically involves the oxidation of a precursor alcohol. This two-step approach ensures high yields and avoids over-oxidation.
First, a hydroxymethyl group can be introduced at the C5 position by reacting the C5-lithiated intermediate (generated as described in 4.1.1) with formaldehyde. Subsequently, the resulting primary alcohol, (3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)methanol, can be oxidized to the corresponding aldehyde. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. nih.gov This method has been successfully used in the synthesis of other pyrazole-5-carbaldehydes. nih.gov
To synthesize ketone derivatives, the C5-lithiated intermediate would be reacted with an aldehyde (R-CHO) to form a secondary alcohol, which can then be oxidized to the desired ketone using similar oxidizing agents (e.g., PCC or a Swern oxidation).
Table 2: Synthesis of C5-Aldehyde and Ketone Derivatives
| Step | Target Functional Group | Reagents and Conditions | Expected Product |
|---|---|---|---|
| 1a | Primary Alcohol | i) LDA, THF, -78 °C; ii) HCHO | (3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)methanol |
| 2a | Aldehyde | (3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)methanol, PCC, CH₂Cl₂ | This compound-5-carbaldehyde |
| 1b | Secondary Alcohol | i) LDA, THF, -78 °C; ii) R-CHO | 1-(3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)-1-alkanol |
| 2b | Ketone | 1-(3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)-1-alkanol, PCC, CH₂Cl₂ | 1-(3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)-1-alkanone |
Directly introducing hydroxyl, thiol, or amino groups onto the pyrazole core at the halogenated positions (C3 or C4) via nucleophilic aromatic substitution (SₙAr) is challenging due to the electron-rich nature of the pyrazole ring. However, transition metal-catalyzed cross-coupling reactions offer a viable pathway.
For instance, the Buchwald-Hartwig amination could be employed to introduce an amino group. This reaction would involve treating this compound with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The relative reactivity of the C-Br versus the C-Cl bond would influence the regioselectivity of the substitution, with the C-Br bond at the C3 position generally being more reactive in such cross-coupling reactions.
Similarly, palladium- or copper-catalyzed coupling reactions could be used to introduce hydroxyl (using hydroxide (B78521) or a protected equivalent) or thiol (using a thiol or thiolate) groups, though these transformations can be more complex.
Modification and Diversification of the N1-Isopropyl Substituent
The N1-isopropyl group, while seemingly simple, provides opportunities for functionalization that can significantly alter the compound's properties.
Selective oxidation of the isopropyl group can be challenging without affecting the pyrazole ring. However, reactions targeting the C-H bonds of the isopropyl group are known. For example, free-radical halogenation using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) could selectively brominate the tertiary carbon of the isopropyl group, yielding a 1-(1-bromo-1-methylethyl)pyrazole derivative. This new halide can then serve as a handle for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.
While direct oxidation to a ketone or alcohol is difficult, electrooxidation on specific electrodes has been shown to convert N-alkyl side chains on pyrazoles into carboxylic acids. For example, the electrooxidation of a 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode yields the corresponding pyrazole-1-acetic acid. researchgate.net A similar strategy might be adaptable for the N1-isopropyl group, potentially leading to more extensive oxidation products.
Reduction of the N1-isopropyl group is not a typical transformation as it is already a saturated alkyl chain.
If a chiral center is introduced on the N1-substituent, stereoselective transformations become relevant. As a hypothetical example, if the tertiary carbon of the isopropyl group were oxidized to a hydroxyl group (as discussed in 4.2.1 via a brominated intermediate), a racemic secondary alcohol would be formed. A subsequent oxidation to the corresponding ketone, followed by an asymmetric reduction (e.g., using a chiral borane (B79455) reagent like (R)- or (S)-CBS catalyst), could then provide access to enantiomerically enriched alcohol derivatives. Such transformations would introduce stereochemical diversity to the molecule, which is often crucial for biological applications.
Annulation Reactions and Construction of Fused Heterocyclic Systems from this compound
The presence of vicinal bromine and chlorine atoms on the pyrazole core of this compound, coupled with the pyrazole nitrogen atoms, provides multiple reaction sites for the construction of fused heterocyclic systems. These annulation reactions are critical for accessing novel chemical entities with potential applications in medicinal chemistry and materials science.
One key strategy involves the sequential substitution of the halogen atoms to build a new fused ring. For instance, the greater reactivity of the bromine atom at the C3 position can be exploited for initial functionalization, followed by an intramolecular cyclization involving the chloro-substituted C4 position. A common approach is the construction of pyrazolo[3,4-d]pyridazines . This can be conceptually achieved through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. The reaction would likely proceed via an initial nucleophilic substitution of the more labile C3-bromo group by one nitrogen of the hydrazine, followed by an intramolecular nucleophilic aromatic substitution at the C4-chloro position by the other nitrogen, leading to the formation of the fused pyridazine (B1198779) ring. While specific examples with the 1-isopropyl substituent are not extensively documented in readily available literature, this pathway is a well-established method for the synthesis of pyrazolo[3,4-d]pyridazines from 3,4-dihalopyrazoles.
Another important class of fused systems accessible from this scaffold are pyrazolo[4,3-c]pyridines . The synthesis of these structures typically involves the reaction of a 4-halopyrazole with a suitable three-carbon synthon that can undergo cyclization to form the pyridine (B92270) ring. For this compound, a plausible strategy would involve a palladium-catalyzed cross-coupling reaction at the C4-position with a suitable enamine or a related species, followed by an intramolecular cyclization. The reaction conditions would need to be carefully optimized to favor reaction at the C4-chloro position while leaving the C3-bromo position intact for further derivatization or for its role in the cyclization process.
Synthesis of Complex Analogue Libraries Based on the this compound Scaffold
The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an excellent starting material for the synthesis of complex analogue libraries through combinatorial and parallel synthesis approaches. The C3-bromo position is generally more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a diverse range of substituents at this position. Subsequently, the less reactive C4-chloro position can be targeted under more forcing conditions or with different catalytic systems, enabling a second point of diversification.
A typical workflow for generating a library of analogues would involve:
Diversification at the C3-position: Utilizing a parallel synthesis platform, this compound can be reacted with a library of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) to generate a set of 3-substituted-4-chloro-1-isopropyl-1H-pyrazoles.
Diversification at the C4-position: Each of the 3-substituted intermediates can then be subjected to a second set of coupling reactions with a different library of reagents to introduce diversity at the C4-position.
This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds. The robust nature of the pyrazole core and the well-established methodologies for palladium-catalyzed cross-coupling reactions make this an efficient approach for creating libraries for high-throughput screening in drug discovery programs.
| Reaction Type | Reagent Class | Position of Functionalization |
| Suzuki Coupling | Boronic acids/esters | Primarily C3, then C4 |
| Sonogashira Coupling | Terminal alkynes | Primarily C3, then C4 |
| Buchwald-Hartwig Amination | Primary/secondary amines | Primarily C3, then C4 |
Directed Ortho-Metallation Strategies (if applicable) for C-H Activation and Functionalization
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. In the case of this compound, the primary directing group for such a transformation would be the N1-isopropyl group. However, the application of DoM to this specific substrate presents significant challenges.
The N1-isopropyl group is generally considered a weak directing group for ortho-lithiation. More importantly, the presence of two halogen atoms on the pyrazole ring provides highly reactive sites for metal-halogen exchange, which is typically much faster than C-H deprotonation. When treated with strong organolithium bases (e.g., n-BuLi, s-BuLi, or LDA), this compound would be expected to undergo lithium-halogen exchange, preferentially at the more reactive C3-bromo position, to form a 3-lithiated pyrazole intermediate. This intermediate could then be trapped with various electrophiles to introduce substituents at the C3 position.
A true directed ortho-metallation would target the C5-H bond, which is ortho to the N1-isopropyl group. To achieve this, a hypothetical strategy would require a directing group much stronger than the halogens' propensity for exchange and a base system that favors deprotonation over exchange. Given the electronic properties of the 3,4-dihalopyrazole system, achieving selective C5-lithiation via a classical DoM approach is highly unlikely to be a viable synthetic strategy. The reactivity would be dominated by the halogen dance or metal-halogen exchange pathways. Therefore, while C-H activation is a prominent area of research, its application to this particular substrate via a directed ortho-metallation mechanism is not considered a practical approach.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A multi-faceted approach, employing both one-dimensional and two-dimensional NMR experiments, is essential for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole and its derivatives.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)
High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment of the individual nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl group and the pyrazole (B372694) ring proton. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The chemical shift of the pyrazole ring proton (H-5) is influenced by the electron-withdrawing effects of the adjacent halogen atoms and the nitrogen atoms of the ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are anticipated for the three carbons of the pyrazole ring and the two different carbons of the isopropyl substituent. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are significantly affected by the attached halogens and the nitrogen atoms.
¹⁵N NMR Spectroscopy: Nitrogen-15 (B135050) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable information about the electronic environment of the two nitrogen atoms within the pyrazole ring. The chemical shifts of N-1 and N-2 would be distinct, reflecting their different bonding environments.
Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 7.50 - 7.70 | - |
| CH (isopropyl) | 4.40 - 4.60 (septet) | 50.0 - 52.0 |
| CH₃ (isopropyl) | 1.40 - 1.50 (doublet) | 22.0 - 24.0 |
| C-3 | - | 138.0 - 140.0 |
| C-4 | - | 105.0 - 107.0 |
| C-5 | - | 128.0 - 130.0 |
Note: The predicted chemical shifts are estimations based on data from structurally related halogenated and N-alkylated pyrazole derivatives.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms and for elucidating the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methine proton and the methyl protons of the isopropyl group would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the C-5 of the pyrazole ring can be definitively assigned by its correlation to the H-5 proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular skeleton. For example, correlations from the isopropyl methine proton to the C-5 and N-1 of the pyrazole ring would confirm the attachment of the isopropyl group to the N-1 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the context of this compound derivatives with additional substituents, NOESY can be used to determine their relative stereochemistry.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. researchgate.net It is particularly valuable for characterizing different polymorphic forms (crystalline) and amorphous states of a compound, which can exhibit different physical properties. researchgate.net For this compound, ssNMR could be employed to study intermolecular interactions, such as halogen bonding, in the solid state and to distinguish between different crystalline arrangements. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of this compound is expected to involve characteristic losses of the isopropyl group, halogen atoms, and cleavage of the pyrazole ring. The analysis of these fragmentation pathways can help to confirm the proposed structure.
Interactive Data Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss |
| [M]⁺ | [M - CH(CH₃)₂]⁺ | Isopropyl radical |
| [M]⁺ | [M - Br]⁺ | Bromine radical |
| [M]⁺ | [M - Cl]⁺ | Chlorine radical |
| [M - CH(CH₃)₂]⁺ | [M - CH(CH₃)₂ - HCN]⁺ | Hydrogen cyanide |
Note: The predicted fragmentation pathways are based on general principles of mass spectrometry of halogenated and N-alkylated heterocyclic compounds.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal information on bond lengths, bond angles, and intermolecular interactions.
Although the specific crystal structure of this compound has not been reported, analysis of related compounds such as 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole reveals key structural features. nih.goviucr.org These simpler analogs are known to be isostructural, crystallizing in the orthorhombic space group Pnma and forming trimeric assemblies through intermolecular N-H···N hydrogen bonds. nih.govmdpi.com
Expected Crystallographic Parameters for Substituted Pyrazoles
| Parameter | Expected Value/Range | Comments |
|---|---|---|
| Crystal System | Monoclinic / Orthorhombic | Common for substituted pyrazoles. |
| Space Group | P2₁/c, Pnma, etc. | Dependent on molecular symmetry and packing. |
| C-Br Bond Length | ~1.85 - 1.90 Å | Typical for a bromine atom attached to an sp² carbon. |
| C-Cl Bond Length | ~1.70 - 1.75 Å | Typical for a chlorine atom attached to an sp² carbon. |
| N-C(isopropyl) Bond Length | ~1.47 - 1.50 Å | Standard single bond length. |
| Pyrazole Ring Angles | ~105° - 112° | Internal angles of the five-membered ring. |
| Dihedral Angle | Variable | The orientation of the isopropyl group relative to the planar pyrazole ring would be a key feature. |
Note: This data is predictive and based on values reported for analogous pyrazole structures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and probing molecular structure. The vibrational modes of this compound are determined by the interplay of its constituent parts: the pyrazole ring, the isopropyl substituent, and the halogen atoms.
The FT-IR and Raman spectra are expected to show characteristic bands corresponding to the stretching and bending vibrations of C-H, C=N, C=C, C-N, C-Cl, and C-Br bonds. The aromatic C-H stretching vibration of the pyrazole ring typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group are expected in the 2850-3000 cm⁻¹ region. The pyrazole ring itself gives rise to a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹. nih.gov
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C-H stretch (aromatic) | 3100 - 3150 | FT-IR, Raman |
| C-H stretch (aliphatic, isopropyl) | 2870 - 2970 | FT-IR, Raman |
| C=N / C=C ring stretch | 1400 - 1600 | FT-IR, Raman |
| C-H bend (isopropyl) | 1370 - 1390 | FT-IR |
| C-N stretch | 1200 - 1300 | FT-IR |
| C-Cl stretch | 700 - 850 | FT-IR, Raman |
| C-Br stretch | 550 - 650 | FT-IR, Raman |
Note: These are approximate ranges based on data for various substituted pyrazoles. nih.govjocpr.com Actual peak positions can vary.
Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Conjugation Patterns
Electronic or ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For aromatic systems like pyrazole, the observed absorptions are typically due to π → π* transitions. The UV absorption spectrum of the parent 1H-pyrazole shows a maximum absorption cross-section at approximately 203 nm. researchgate.net
The introduction of substituents onto the pyrazole ring significantly modifies the electronic spectrum. Halogen atoms (Br and Cl) act as auxochromes, which can cause a bathochromic (red) shift of the absorption maximum (λmax) due to the influence of their lone pair electrons on the π-system of the ring. The N-isopropyl group, being an electron-donating alkyl group, would also contribute to this shift. Therefore, this compound is expected to exhibit its main absorption band at a longer wavelength compared to unsubstituted pyrazole. The electronic spectra of new haloaminopyrazole derivatives show characteristic bands in the range of 246–300 nm, which are assigned to π-π* transitions. nih.gov
Expected UV-Vis Absorption Data
| Compound Type | λmax (nm) | Type of Transition |
|---|---|---|
| 1H-Pyrazole | ~203 | π → π* |
| Halogenated Pyrazoles | 240 - 300 | π → π* |
| This compound | Estimated 250 - 310 | π → π* |
Note: The λmax for the target compound is an educated estimate based on substituent effects observed in related molecules. nih.govresearchgate.net
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Enantiomeric Purity Assessment
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. youtube.com These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. While this compound is itself an achiral molecule, chiroptical spectroscopy becomes highly relevant for the analysis of its chiral derivatives.
The synthesis of chiral pyrazoles, particularly those with a stereogenic center attached to a nitrogen atom, is an area of active research. uniovi.esnih.gov A chiral derivative of the target compound could be synthesized, for example, by replacing the isopropyl group with a chiral alkyl group, such as (S)-sec-butyl. The resulting enantiomers would be indistinguishable by most spectroscopic methods (NMR, IR, MS) but would produce mirror-image CD and ORD spectra.
CD spectroscopy is particularly useful for the determination of enantiomeric excess (ee). nih.govutexas.edu The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined rapidly and accurately. This is a crucial application in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.gov Thus, if a chiral drug candidate were developed based on the 3-bromo-4-chloro-1H-pyrazole scaffold, CD and ORD would be essential tools for quality control and stereochemical analysis. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for investigating the properties of molecules. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods like Møller–Plesset perturbation theory (MP2), are employed to model the behavior of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole. rdd.edu.iq These calculations provide a robust framework for understanding its geometry, electronic landscape, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations performed at a level like B3LYP/6-311++G(d,p) would establish the equilibrium bond lengths, bond angles, and dihedral angles. acu.edu.in
The pyrazole (B372694) ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. rdd.edu.iq The substituents—bromine, chlorine, and isopropyl groups—induce minor distortions in the ring's geometry. The bond lengths within the pyrazole core are anticipated to reflect its aromaticity, falling between typical single and double bond values. rdd.edu.iq
Conformational analysis focuses on the spatial orientation of the isopropyl group attached to the N1 nitrogen. Rotation around the N1-C(isopropyl) bond gives rise to different conformers. The most stable conformer would likely be one that minimizes steric hindrance between the methyl groups of the isopropyl substituent and the adjacent bromine atom at the C3 position.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Typical Bond Type | Predicted Value (Å or °) |
|---|---|---|
| N1-N2 | N-N | ~1.35 Å |
| N2-C3 | N=C | ~1.33 Å |
| C3-C4 | C-C | ~1.41 Å |
| C4-C5 | C=C | ~1.37 Å |
| C5-N1 | C-N | ~1.38 Å |
| C3-Br | C-Br | ~1.87 Å |
| C4-Cl | C-Cl | ~1.72 Å |
| N1-N2-C3 | Bond Angle | ~112° |
| N2-C3-C4 | Bond Angle | ~105° |
| C3-C4-C5 | Bond Angle | ~107° |
Note: The values in this table are estimates based on DFT calculations for similar substituted pyrazole structures and are intended for illustrative purposes. rdd.edu.iq
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals govern a molecule's ability to act as an electron donor or acceptor. acs.org
For this compound, the HOMO is expected to be a π-orbital primarily localized over the pyrazole ring, with significant contributions from the bromine and chlorine atoms due to their lone pairs. The LUMO is likely a π*-antibonding orbital, also distributed across the heterocyclic ring system.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. schrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For halogenated pyrazoles, this gap is typically in the range of 4-5 eV, indicating a moderately stable molecule. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | ~ -6.5 eV | Electron-donating ability (nucleophilicity) |
| ELUMO | ~ -1.8 eV | Electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | ~ 4.7 eV | Chemical stability and reactivity |
Note: These values are typical for halogenated pyrazole derivatives calculated using DFT methods and serve as representative estimates. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. uni-muenchen.de The map is colored to represent different potential values: red indicates electron-rich regions (negative potential) prone to electrophilic attack, while blue signifies electron-poor regions (positive potential) susceptible to nucleophilic attack. wolfram.comresearchgate.net
In the MEP map of this compound, the most negative potential (red/yellow) is predicted to be localized on the sp2-hybridized nitrogen atom at the N2 position, due to its lone pair of electrons. researchgate.net This site is therefore the primary center for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the isopropyl group and the C5-H of the pyrazole ring will exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. The halogen atoms present a region of positive potential known as a σ-hole along the axis of the C-X bond, allowing for potential halogen bonding interactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are highly effective at predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts with good accuracy. researchgate.net
NMR Chemical Shifts: The predicted ¹H NMR spectrum would show distinct signals for the pyrazole ring proton (at C5) and the isopropyl protons. The C5-H proton is expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent bromine and the aromatic ring current. The isopropyl group would present as a septet for the CH proton and a doublet for the two chemically equivalent CH₃ groups. For ¹³C NMR, distinct signals for each of the seven carbon atoms would be predicted.
IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. jocpr.com Key predicted vibrational modes for this molecule would include C-H stretching for the aromatic and isopropyl groups, C=N and C=C stretching vibrations characteristic of the pyrazole ring, and C-Br and C-Cl stretching vibrations at lower frequencies. rdd.edu.iq
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Assignment | Predicted Value |
|---|---|---|
| ¹H NMR | C5-H | ~7.5-7.8 ppm |
| ¹H NMR | N-CH(CH₃)₂ | ~4.5-4.8 ppm (septet) |
| ¹H NMR | N-CH(CH₃)₂ | ~1.4-1.6 ppm (doublet) |
| IR | C-H stretch (aliphatic) | ~2950-3000 cm⁻¹ |
| IR | C=N / C=C stretch (ring) | ~1450-1550 cm⁻¹ |
| IR | C-Cl stretch | ~700-800 cm⁻¹ |
| IR | C-Br stretch | ~550-650 cm⁻¹ |
Note: Predicted values are based on DFT calculations and data from analogous halogenated and N-alkylated pyrazole compounds. mdpi.comphyschemres.orgcu.edu.eg
Computational Elucidation of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers that govern reaction rates. nih.gov
Energy Barrier Calculations and Reaction Pathway Analysis
For this compound, a relevant reaction to study computationally would be an electrophilic substitution, although the halogenated ring is deactivated. A more likely reaction pathway could involve metal-catalyzed cross-coupling at the C-Br or C-Cl positions.
A computational study of such a reaction would involve:
Reactant and Product Optimization: Determining the optimized geometries of the starting materials and final products.
Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction path—the transition state. This is a first-order saddle point on the potential energy surface.
Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com
Reaction Pathway Mapping: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the reactants and products.
The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's feasibility. For pyrazole systems, activation barriers for processes like N-alkylation or isomerization can range from approximately 10 to over 50 kcal/mol, depending on the specific reactants and conditions. wuxiapptec.comnih.gov The presence of the bulky isopropyl group and the deactivating halogens would significantly influence the energy barriers for reactions involving the pyrazole ring.
Solvation Models and Environmental Effects on Reactivity
The chemical behavior and reactivity of this compound are significantly influenced by its surrounding solvent environment. Computational solvation models are essential tools for theoretically predicting and understanding these effects. These models treat the solvent not as individual molecules, which would be computationally expensive, but as a continuous medium characterized by properties like the dielectric constant. wikipedia.orghandwiki.org This approach allows for the calculation of solvation free energy, which is crucial for predicting how a solvent will affect reaction rates and equilibria.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to study these interactions. wikipedia.orgwikipedia.org The PCM method calculates the free energy of solvation by summing three key components: the electrostatic energy (Ges), the dispersion-repulsion energy (Gdr), and the cavitation energy (Gcav), which is the energy required to create a cavity for the solute molecule within the solvent. wikipedia.orgdiracprogram.org
For a molecule like this compound, the polarity of the solvent is a critical factor. In polar solvents, the molecule's dipole moment will induce a reaction field in the solvent, which in turn stabilizes the solute. This stabilization can affect the molecule's reactivity, for instance, by altering the energy of transition states in a chemical reaction. The reactivity of the bromine and chlorine substituents, particularly in nucleophilic substitution reactions, would be highly dependent on the solvent's ability to stabilize charged intermediates or transition states.
The choice of solvation model and the parameters used are crucial for accuracy. The Integral Equation Formalism (IEF) version of PCM is commonly employed for its robustness. wikipedia.org Similarly, COSMO and its extension for real solvents (COSMO-RS) can provide detailed insights into fluid-phase thermodynamics and have been shown to be particularly effective for describing protic solvents. acs.orgtaylorandfrancis.com By applying these models, researchers can simulate the behavior of this compound in various solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., water), to predict its stability and reactivity, guiding experimental solvent selection for synthesis or biological assays.
Table 1: Illustrative Solvation Free Energy (ΔGsolv) Predictions for this compound using the PCM Model
| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) |
| Hexane | 1.88 | -2.5 |
| Dichloromethane (B109758) | 8.93 | -5.8 |
| Acetonitrile (B52724) | 35.69 | -7.2 |
| Water | 78.36 | -7.9 |
| Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trend of increased stabilization with increasing solvent polarity. |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While static quantum mechanical calculations provide valuable information on molecular properties, Molecular Dynamics (MD) simulations are necessary to understand the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment. eurasianjournals.com
An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of very small time steps (on the order of femtoseconds). nih.gov The simulation, often run for nanoseconds or longer, can reveal:
Rotational Isomers (Rotamers): The preferred orientations of the isopropyl group relative to the pyrazole ring.
Vibrational Motions: The stretching and bending of bonds and angles, including those involving the bromine and chlorine atoms.
Solvent Interactions: The formation and breaking of transient interactions, such as hydrogen bonds between solvent molecules and the pyrazole nitrogen atoms. nih.gov
The results of an MD simulation are often analyzed to determine stable conformations, the energy barriers between them, and the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over the simulation time. mdpi.com For halogenated compounds, specialized force fields or parameters may be required to accurately model interactions like halogen bonding, where the bromine or chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophiles. nih.gov This dynamic understanding is crucial for accurately interpreting how the molecule might fit into a binding pocket of a protein. eurasianjournals.com
Table 2: Hypothetical Conformational Analysis Data from an MD Simulation
| Conformational State | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| Conformer A | 60° | 0.0 | 65 |
| Conformer B | 180° | 1.2 | 30 |
| Conformer C | -60° | 2.5 | 5 |
| Note: This data is hypothetical, illustrating how MD simulations can quantify the relative stability and populations of different rotational isomers of the isopropyl group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives (theoretical framework, not clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjetir.org The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov For pyrazole derivatives, QSAR models can be developed to predict their potential efficacy against a specific biological target, guiding the synthesis of more potent analogues. nih.gov
The development of a QSAR model for derivatives of this compound would follow a structured theoretical framework:
Data Set Collection: A series of pyrazole analogues with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. This forms the training set for the model. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, which describe how atoms are connected. nih.gov
3D Descriptors: Steric parameters (e.g., molecular volume) and electronic properties (e.g., dipole moment, HOMO/LUMO energies) derived from quantum mechanical calculations. nih.govresearchgate.net
Model Building: Statistical methods are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govbiointerfaceresearch.com The resulting model takes the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their regression coefficients.
Model Validation: The predictive power of the QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness. External validation, where the model is used to predict the activity of a separate set of compounds (the test set), is crucial to evaluate its real-world predictive ability (r²_pred). researchgate.net
A successful QSAR model can identify which molecular properties are most influential for the biological activity of this class of pyrazoles. For instance, the model might reveal that higher lipophilicity and a specific charge distribution on the pyrazole ring are correlated with increased activity.
Table 3: Example of Descriptors and their Potential Correlation in a Theoretical QSAR Model
| Descriptor | Descriptor Type | Description | Expected Correlation with Activity |
| LogP | Physicochemical | Octanol-water partition coefficient (lipophilicity) | Positive/Negative |
| Dipole Moment | Electronic | Measure of molecular polarity | Positive/Negative |
| HOMO Energy | Quantum Chemical | Highest Occupied Molecular Orbital energy | Negative |
| Molecular Volume | Steric | van der Waals volume of the molecule | Negative |
| Note: The expected correlation is hypothetical and would be determined by the specific biological target and data set. |
In Silico Screening and Virtual Ligand Design based on this compound Scaffold (focus on molecular interactions)
The this compound core structure can serve as a scaffold for in silico (computer-based) drug design. Virtual screening and ligand design are powerful methods to identify new, potentially active molecules based on this scaffold without the immediate need for synthesis and experimental testing. wikipedia.orgnih.gov
The general workflow involves several stages:
Scaffold Definition and Library Preparation: The this compound structure is used as the starting point. Large virtual libraries of compounds are then generated by computationally adding different substituents at various positions on the pyrazole ring. Alternatively, existing large compound databases (like ZINC or ChEMBL) can be filtered for molecules containing this core scaffold. nih.gov
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target (e.g., an enzyme's active site) is known, molecular docking is the primary tool used. nih.gov In this process, each molecule from the virtual library is computationally placed into the target's binding site in various orientations and conformations. nih.gov
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked pose, resulting in a score (e.g., in kcal/mol). ijpbs.com Molecules are ranked based on these scores, with the top-ranking compounds considered "hits."
Analysis of Molecular Interactions: The predicted binding modes of the top hits are visually inspected to analyze the key molecular interactions between the ligand and the protein. This is the most critical step for rational ligand design. For the pyrazole scaffold, important interactions could include:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.
Halogen Bonding: The electron-deficient outer region of the bromine and chlorine atoms (the σ-hole) can form favorable interactions with electron-rich atoms like oxygen or sulfur in protein residues (e.g., in backbone carbonyls). nih.gov
Hydrophobic Interactions: The isopropyl group and the aromatic pyrazole ring itself can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
π-π Stacking: The pyrazole ring could potentially stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.
By analyzing these interactions, medicinal chemists can prioritize which novel derivatives to synthesize and can further refine the scaffold to enhance binding affinity and selectivity. nih.gov
Table 4: Hypothetical Molecular Docking Results for Designed Ligands
| Ligand ID | Scaffold Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
| LIG-001 | R = -OH | -8.5 | H-bond with Asp145; Halogen bond with Gly61 |
| LIG-002 | R = -NH2 | -8.2 | H-bond with Asp145 and Ser146 |
| LIG-003 | R = -Phenyl | -9.1 | Hydrophobic interaction with Leu83; π-π stacking with Phe80 |
| LIG-004 | R = -CF3 | -7.9 | Halogen bond with Gly61; van der Waals contacts |
| Note: This data is hypothetical. R refers to a substitution position on the pyrazole ring. The residues and scores are illustrative examples. |
Applications of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole in Advanced Chemical Synthesis
A Versatile Building Block for the Construction of Complex Organic Molecules
The strategic placement of two distinct halogen atoms on the pyrazole (B372694) ring of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole makes it an exceptionally versatile precursor for the synthesis of complex organic molecules. The bromine atom at the 3-position and the chlorine atom at the 4-position can be selectively targeted in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for the stepwise and controlled introduction of different substituents, enabling the construction of highly functionalized pyrazole derivatives.
For instance, the bromine at the C3 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the C4 position. This allows for the initial introduction of an aryl, heteroaryl, or alkyl group at the C3 position, followed by a subsequent and different coupling reaction at the C4 position. This sequential functionalization is a powerful tool for building molecular complexity from a relatively simple starting material.
Synthesis of Novel Heterocyclic Systems Incorporating the Pyrazole Moiety
The inherent reactivity of this compound lends itself to the synthesis of novel and complex heterocyclic systems. The halogen substituents can serve as handles for intramolecular cyclization reactions, leading to the formation of fused pyrazole-containing ring systems. These new heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their potential for unique biological activities and photophysical properties.
Furthermore, the pyrazole ring itself can participate in cycloaddition reactions, further expanding the accessible chemical space. The ability to pre-functionalize the pyrazole core using the bromo and chloro substituents provides a route to a diverse range of annulated pyrazole derivatives that would be difficult to access through other synthetic strategies.
Precursor in the Design and Synthesis of Ligands for Transition Metal Catalysis
The nitrogen atoms of the pyrazole ring in this compound can act as coordinating sites for transition metals, making it a valuable precursor for the design and synthesis of novel ligands. By strategically modifying the substituents at the 3- and 4-positions, the electronic and steric properties of the resulting ligand can be finely tuned.
For example, the introduction of phosphine (B1218219) or other coordinating groups via cross-coupling reactions can lead to the formation of bidentate or pincer-type ligands. These tailored ligands can then be complexed with various transition metals to create catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations. The isopropyl group on the pyrazole nitrogen also provides steric bulk, which can influence the coordination geometry around the metal center and, consequently, the catalytic outcome.
Integration into Functional Materials (e.g., polymers, dendrimers)
The potential for difunctionalization of this compound makes it an attractive monomer for incorporation into functional materials such as polymers and dendrimers. The ability to undergo sequential cross-coupling reactions allows for the controlled growth of polymeric chains or dendritic structures.
The resulting materials, featuring the pyrazole moiety within their backbone or as pendant groups, can exhibit interesting properties, including thermal stability, specific electronic characteristics, and the ability to coordinate metal ions. These properties make them promising candidates for applications in areas such as organic electronics, sensor technology, and catalysis.
Development of New Chemical Probes and Intermediates for Synthetic Methodologies
The unique reactivity of this compound also positions it as a valuable tool for the development of new chemical probes and as an intermediate in the exploration of novel synthetic methodologies. The pyrazole core is a known scaffold for biologically active molecules, and the ability to selectively introduce various functional groups allows for the synthesis of libraries of compounds for screening as chemical probes to investigate biological processes.
Moreover, the distinct reactivity of the two halogen atoms can be exploited to develop and test new cross-coupling methodologies or other synthetic transformations. Its well-defined structure and predictable reactivity make it an excellent model system for studying reaction mechanisms and expanding the toolkit of synthetic organic chemistry.
Biological Activity and Mechanistic Insights of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole and Its Analogues Molecular and Cellular Level
In Vitro Studies on Receptor Binding and Enzyme Inhibition Profiles
In vitro studies of pyrazole (B372694) derivatives have revealed their potential to interact with a variety of receptors and enzymes. For instance, certain pyrazole-based compounds have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory therapies. researchgate.net The substitution pattern on the pyrazole ring, including the presence of halogens and alkyl groups, plays a crucial role in determining the inhibitory potency and selectivity.
Additionally, pyrazole derivatives have been evaluated for their activity against various kinases, which are critical regulators of cellular processes. mdpi.com The binding affinity and inhibitory concentration (IC50) values are key parameters determined in these studies to quantify the compound's efficacy. For example, a series of halogenated pyrazolines were found to be potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com The inhibitory activity was influenced by the nature of the halogen substituent. mdpi.com
Table 1: Examples of Enzyme Inhibition by Substituted Pyrazole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
| Pyrazole Derivatives | COX-2 | Ligand-based design led to the synthesis of selective COX-2 inhibitors. | researchgate.net |
| Halogenated Pyrazolines | MAO-B | Halogen substitutions on the phenyl ring resulted in potent and selective MAO-B inhibition. | mdpi.com |
| Pyrazole-based Scaffolds | VEGFR-2 | Compound 3i was identified as a potent VEGFR-2 inhibitor with an IC50 of 8.93 nM. | researchgate.net |
Molecular Target Identification and Validation within Biological Systems
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For pyrazole derivatives, a range of molecular targets has been identified, contributing to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov
In the context of cancer, pyrazole-containing compounds have been shown to target receptor tyrosine kinases like vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis. researchgate.net Inhibition of VEGFR-2 by pyrazole derivatives can disrupt the blood supply to tumors, thereby impeding their growth. Other identified targets in cancer cells include cyclin-dependent kinases (CDKs), which regulate the cell cycle. mdpi.com
Validation of these targets often involves techniques such as molecular docking studies to predict the binding interactions between the compound and the target protein, followed by experimental validation through in vitro enzyme assays and cellular assays.
Investigation of Cellular Pathway Modulation and Signaling Cascade Perturbations
Once a compound interacts with its molecular target, it can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways. Pyrazole derivatives have been shown to perturb several key cellular pathways.
For instance, by inhibiting kinases like VEGFR-2, pyrazole compounds can interfere with downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and migration. In the context of inflammation, inhibition of COX enzymes by pyrazole derivatives leads to a reduction in the production of prostaglandins, which are key mediators of the inflammatory response.
Furthermore, some pyrazole analogues have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions with Biological Targets
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have provided valuable insights into the features required for potent and selective interaction with biological targets.
Key structural features that are often varied in SAR studies of pyrazoles include:
Substituents on the pyrazole ring: The nature, size, and position of substituents at the N1, C3, C4, and C5 positions of the pyrazole ring can significantly impact activity. For example, the presence of halogen atoms (bromo and chloro) and an isopropyl group in 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole would be expected to influence its lipophilicity, electronic properties, and steric interactions with a target binding site.
Halogenation: The type and position of halogen atoms can affect the compound's binding affinity and metabolic stability. Studies on halogenated pyrazolines have shown that the nature of the halogen (e.g., fluorine, chlorine, bromine) can influence the potency of MAO-B inhibition. mdpi.com
The N1-substituent: The group attached to the N1 position of the pyrazole ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. The isopropyl group in this compound is a moderately bulky and lipophilic group that can influence its interaction with target proteins.
Table 2: General Structure-Activity Relationships for Biologically Active Pyrazoles
| Structural Modification | Impact on Biological Activity |
| Introduction of bulky groups at C3 and C5 | Can enhance binding to certain enzyme active sites. |
| Halogenation at C4 | Often influences electronic properties and can lead to altered target selectivity. |
| Variation of the N1-substituent | Affects solubility, metabolic stability, and receptor/enzyme interaction. |
Design and Synthesis of Pyrazole-Based Chemical Probes for Biological Research
The versatility of pyrazole chemistry allows for the design and synthesis of chemical probes to investigate biological processes. These probes are often derivatives of biologically active pyrazoles that are modified to include a reporter group, such as a fluorescent tag or a reactive group for covalent labeling of the target protein.
The synthesis of pyrazole-based probes typically involves multi-step synthetic routes. The core pyrazole ring can be constructed through various methods, followed by the introduction of the desired substituents and the reporter group. These chemical probes can then be used in techniques like fluorescence microscopy and affinity chromatography to visualize the localization of the target protein within cells or to isolate and identify the target protein from a complex biological sample.
Mechanistic Understanding of Observed Biological Effects at a Molecular Resolution
Achieving a molecular-level understanding of a compound's biological effects requires a combination of experimental and computational approaches. For pyrazole derivatives, techniques such as X-ray crystallography can provide detailed information about the binding mode of the compound within the active site of its target enzyme or receptor. This structural information is invaluable for understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the compound's affinity and selectivity.
Molecular modeling and simulation studies can complement experimental data by providing insights into the dynamic behavior of the compound-target complex and by helping to rationalize the observed structure-activity relationships. These computational methods can also be used to predict the binding of new pyrazole derivatives, thereby guiding the design of more potent and selective compounds.
Comparative Analysis of Biological Profiles of this compound with Related Halogenated Pyrazoles
A comparative analysis of the biological profiles of this compound with other halogenated pyrazoles would be crucial to understand the specific contribution of its unique substitution pattern.
For instance, comparing its activity with analogues containing different halogens (e.g., fluoro or iodo) at the C3 or C4 positions would reveal the influence of the halogen's size and electronegativity on the biological activity. Similarly, comparing it with pyrazoles having different alkyl groups at the N1 position (e.g., methyl, ethyl, or tert-butyl) would shed light on the role of the size and lipophilicity of this substituent.
Studies on other halogenated pyrazoles have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov A systematic comparison would help to position this compound within this landscape and to identify its potential therapeutic applications.
Future Research Directions and Emerging Avenues for 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole
Exploration of Unconventional Synthetic Methodologies and Cascade Reactions
While traditional methods for pyrazole (B372694) synthesis are well-established, future research could focus on more efficient and environmentally benign strategies for the synthesis of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole and its analogues. Unconventional methodologies such as photocatalytic reactions, electrochemical synthesis, and flow chemistry offer avenues for improved control, higher yields, and reduced waste.
Cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, represent a particularly promising frontier. rsc.org Research could explore one-pot, multi-component reactions that assemble the substituted pyrazole core from simple, readily available starting materials. rsc.orgmdpi.com For instance, a potential cascade approach could involve the [3+2] cycloaddition of a diazo compound with a halogenated alkyne, followed by in-situ N-isopropylation. nih.gov The development of such elegant synthetic sequences would significantly streamline the production of this and related pyrazole structures.
Recent advancements in the synthesis of polysubstituted pyrazoles through cascade reactions involving N-tosylhydrazones and alkynes could also be adapted. rsc.org Furthermore, iodine-mediated oxidative C-N bond formation presents a metal-free approach for regioselective pyrazole synthesis that could be explored. organic-chemistry.org
| Methodology | Potential Advantages | Research Focus | Key Challenges |
|---|---|---|---|
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Development of a photocatalytic cycle for the bromination and chlorination steps. | Controlling regioselectivity and preventing over-halogenation. |
| Electrochemical Synthesis | Avoids the use of stoichiometric chemical oxidants/reductants, precise control over reaction potential. | Electrochemical halogenation of an isopropyl-pyrazole precursor. | Optimization of electrolyte and electrode materials for high selectivity. |
| Flow Chemistry | Enhanced safety for handling hazardous reagents, improved heat and mass transfer, potential for automation. | Integration of halogenation and N-alkylation steps into a continuous flow process. | Reactor design to prevent clogging and ensure efficient mixing. |
| Multi-component Cascade Reactions | High atom economy, reduced number of purification steps, rapid generation of molecular diversity. rsc.org | Designing a one-pot reaction combining precursors for the pyrazole ring, halogens, and the isopropyl group. | Finding mutually compatible reaction conditions for all steps of the cascade. |
Development of Advanced Derivatization Strategies for Enhanced Functionality and Selectivity
The bromine and chlorine atoms on the this compound scaffold are ideal handles for further chemical modification through cross-coupling reactions. Future research should focus on developing advanced derivatization strategies to introduce a wide range of functional groups at these positions, thereby creating a library of novel compounds with diverse properties.
Transition-metal-catalyzed C-H functionalization is a powerful tool that could be employed for the direct introduction of substituents onto the pyrazole ring, potentially at the C-5 position. rsc.org This would bypass the need for pre-functionalized starting materials and offer a more direct route to polysubstituted pyrazoles. researchgate.net Strategies for regioselective functionalization will be crucial to control the outcome of these reactions. researchgate.net
Furthermore, the development of orthogonal derivatization strategies, where the bromine and chlorine atoms can be selectively functionalized in a stepwise manner, would provide precise control over the final molecular architecture. This could be achieved by leveraging the differential reactivity of the C-Br and C-Cl bonds in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
| Position | Reaction Type | Potential Functional Groups to Introduce | Desired Outcome |
|---|---|---|---|
| C-3 (from Bromo) | Suzuki Coupling | Aryl, heteroaryl groups | Modulation of electronic properties, introduction of new binding motifs. |
| C-3 (from Bromo) | Sonogashira Coupling | Alkynyl groups | Creation of rigid scaffolds for materials science, precursors for further transformations. |
| C-4 (from Chloro) | Buchwald-Hartwig Amination | Primary/secondary amines, amides | Introduction of hydrogen bond donors/acceptors, enhancement of biological activity. |
| C-5 (Direct) | C-H Arylation/Alkylation | Aryl, alkyl groups | Access to fully substituted pyrazoles with complex substitution patterns. |
Potential for Novel Applications in Materials Science, Supramolecular Chemistry, or Catalysis
The unique electronic and structural features of this compound and its derivatives suggest potential applications beyond the traditional scope of agrochemicals and pharmaceuticals. Research into its utility in materials science, supramolecular chemistry, and catalysis could uncover novel functionalities.
In materials science , pyrazole-containing polymers and organic light-emitting diodes (OLEDs) have shown promise. nih.govroyal-chem.com The halogen atoms on the target molecule could facilitate polymerization or serve as attachment points for chromophoric units, leading to the development of new functional materials with tailored optical and electronic properties. nih.gov
In supramolecular chemistry , the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, making it an excellent building block for self-assembling systems. mdpi.comtandfonline.com The derivatization of this compound with specific recognition motifs could lead to the formation of complex supramolecular architectures such as coordination polymers, liquid crystals, or molecular cages with potential applications in sensing or host-guest chemistry. nih.govmdpi.comresearchgate.net
In catalysis , pyrazole derivatives are widely used as ligands for transition metals. researchgate.net The development of chiral derivatives of this compound could yield novel ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The electronic properties of the pyrazole ring can be fine-tuned through derivatization to modulate the activity and selectivity of the metal center.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate research on this compound. These computational tools can be used to predict reaction outcomes, optimize synthetic routes, and identify derivatives with desired properties, thereby reducing the need for extensive empirical screening. researchgate.netucla.edumdpi.com
Predictive models can be trained on existing datasets of pyrazole chemistry to forecast the success of novel synthetic transformations or the regioselectivity of derivatization reactions. leeds.ac.ukprinceton.edu For example, an ML algorithm could predict the optimal conditions (catalyst, solvent, temperature) for a specific cross-coupling reaction on the 3-bromo or 4-chloro position.
Furthermore, AI can be employed in de novo drug design to generate virtual libraries of derivatives of this compound and predict their biological activity against specific targets. mdpi.comconnectjournals.com This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net
Role in Advanced Chemical Biology Research and Probe Development
The pyrazole scaffold is a privileged structure in medicinal chemistry and chemical biology. mdpi.comnih.govnih.gov this compound can serve as a versatile starting point for the development of sophisticated chemical probes to study biological processes. The halogen atoms provide sites for the attachment of reporter groups such as fluorophores or affinity tags.
Future research could focus on designing and synthesizing fluorescent probes based on this scaffold for bioimaging applications. nih.gov The photophysical properties of such probes could be modulated through derivatization at the C-3 and C-4 positions. For example, the introduction of electron-donating or -withdrawing groups can tune the absorption and emission wavelengths. nih.gov Probes designed to detect specific metal ions, reactive oxygen species, or enzymatic activities within living cells could provide valuable insights into cellular function and disease states. nih.gov
Moreover, the development of photoaffinity probes based on this pyrazole could enable the identification of the protein targets of bioactive derivatives. By incorporating a photoreactive group and a tag for enrichment, these probes can be used to covalently label and subsequently identify their binding partners in complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
